

# Preclinical Profile of GI-101: A Comparative Analysis of Monotherapy and Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ji-101   |           |
| Cat. No.:            | B1683799 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for GI-101, a novel bispecific fusion protein (CD80-IgG4-IL2 variant), as a monotherapy and in combination with other anticancer agents. The information is compiled from publicly available preclinical study abstracts.

## **Executive Summary**

GI-101 is an immuno-oncology agent designed to simultaneously block the CTLA-4 checkpoint and stimulate an anti-tumor immune response via a modified IL-2 component. Preclinical studies have demonstrated its potential in both monotherapy and combination therapy settings. As a single agent, GI-101 has shown dose-dependent anti-tumor effects. When combined with an anti-PD-1 antibody or chemotherapy, GI-101 has demonstrated superior tumor growth inhibition and improved survival in various preclinical models. The dual mechanism of action leads to enhanced proliferation and activation of key anti-tumor immune cells, including CD8+ T cells and NK cells, without a significant increase in regulatory T cells (Tregs).

## **Data Presentation**

While several preclinical studies on GI-101 have been presented, the detailed quantitative data from these studies is not yet publicly available in peer-reviewed publications. The following tables summarize the qualitative and descriptive findings from conference abstracts.



Table 1: In Vitro Characterization of GI-101

| Parameter                      | Description                                                                                          | Finding                                                                                                                                | Citation  |
|--------------------------------|------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Binding Affinity               | Binding of GI-101 to<br>its targets was<br>assessed using<br>Surface Plasmon<br>Resonance (SPR).     | GI-101 exhibits high binding affinity to CTLA-4 (Kd, 2.9nM).                                                                           | [1][2][3] |
| Immune Cell<br>Proliferation   | The effect of GI-101 on the proliferation of immune cells was analyzed by CFSE assay.                | GI-101 induces the proliferation of CD8+T cells and NK cells.                                                                          | [1][2][3] |
| Immune Function<br>Restoration | The ability of GI-101 to restore immune function was tested in co-culture settings with tumor cells. | GI-101 demonstrated an improved restoration of immune functions in human PBMCs co-cultured with PD-L1/CTLA-4 co-expressed tumor cells. | [1][3]    |

Table 2: In Vivo Efficacy of GI-101 Monotherapy in Syngeneic Mouse Models



| Tumor Model               | Dosing                             | Key Findings                                                                                                                                                                                                                                                                                                                                                                                      | Citation |
|---------------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| CT26 (Colon<br>Carcinoma) | 3 to 12 mg/kg (dose-<br>dependent) | - Dose-dependent inhibition of tumor growth Increased presence of M1 macrophages, CD8+ central memory T (Tcm) cells, and NK cells in the tumor microenvironment (TME) No significant increase in Tregs in the TME Strong proliferation of tumor-specific immune cells (splenocytes) when stimulated with a CT26 neoantigen (gp70) Significant increase in IFN-γ+ T cells in draining lymph nodes. | [1][3]   |

Table 3: In Vivo Efficacy of GI-101 Combination Therapy in Syngeneic and Humanized Mouse Models



| Tumor Model                                        | Combination Agent       | Key Findings                                                                         | Citation |
|----------------------------------------------------|-------------------------|--------------------------------------------------------------------------------------|----------|
| MC38 (Colon<br>Adenocarcinoma)                     | Anti-PD-1               | Superior tumor growth inhibition compared to monotherapy.                            | [1]      |
| TC1 (Lung Cancer)                                  | Anti-PD-1               | Superior tumor growth inhibition compared to monotherapy.                            | [1]      |
| B16F10 (Melanoma)                                  | Anti-PD-1               | Superior tumor growth inhibition compared to monotherapy.                            | [1]      |
| MDA-MB-231 (Breast<br>Cancer - Humanized<br>model) | Anti-PD-1               | Superior tumor growth inhibition compared to monotherapy.                            | [1]      |
| Multiple Models                                    | lmmuno-<br>chemotherapy | Suppressed tumor growth and improved survival compared to immuno-chemotherapy alone. | [1]      |

## **Experimental Protocols**

Detailed experimental protocols are not available in the provided abstracts. The following is a generalized description based on the information available.

#### In Vitro Assays

- Binding Affinity: Surface Plasmon Resonance (SPR) was used to determine the binding kinetics of GI-101 to recombinant IL-2 receptors, CTLA-4, and CD28.[1]
- Immune Cell Proliferation: Carboxyfluorescein succinimidyl ester (CFSE) assay was utilized to measure the proliferation of immune cells in vitro in response to GI-101.[1]
- Immune Function in Co-culture: Human peripheral blood mononuclear cells (PBMCs) were co-cultured with tumor cells expressing PD-L1 and CTLA-4 to assess the ability of GI-101 to



restore immune cell function.[1][3]

#### In Vivo Studies

- Animal Models: Studies were conducted in various syngeneic mouse models (CT26, MC38, TC1, B16F10) and a humanized mouse model with MDA-MB-231 human breast cancer cells.[1]
- Treatment Regimens: GI-101 was administered as a single agent in a dose-dependent manner (3 to 12 mg/kg) or in combination with anti-PD-1 antibodies or immunochemotherapy. The exact dosing schedules for combination therapies were not detailed in the abstracts.[1][3]
- Efficacy Endpoints: The primary efficacy endpoint was the inhibition of tumor growth. Survival was also monitored in some studies.[1]
- Immunophenotyping: Immune cell populations within the tumor microenvironment (TME) and draining lymph nodes were analyzed using flow cytometry and immunohistochemistry (IHC).
- T-cell Function: The functionality of tumor-specific T cells was assessed by stimulating splenocytes with tumor neoantigens and measuring proliferation and IFN-γ production via ELISPOT assay.[1]

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of Action of GI-101.





Click to download full resolution via product page

Caption: Generalized In Vivo Preclinical Study Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of GI-101: A Comparative Analysis of Monotherapy and Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683799#ji-101-combination-therapy-versus-monotherapy-preclinical-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com